7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
Description
7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by:
- Chlorine at position 7 of the quinazolinone core.
- Hydroxyl group at position 3.
- 3-(Trifluoromethyl)phenyl substituent at position 2.
The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, receptors, and enzymes . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine and hydroxyl groups contribute to electronic effects and hydrogen-bonding interactions .
Properties
IUPAC Name |
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12(7-10)20-13(21(23)14(11)22)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMYZFDFXUHTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with gold-mediated alkyne activation, forming a vinyl-gold intermediate. Subsequent nucleophilic attack by the anthranilamide’s amine group induces cyclization, yielding the dihydroquinazolinone core. The chloro substituent is introduced via the anthranilamide starting material, while the 3-(trifluoromethyl)phenyl group originates from the acetylene component.
Optimization and Yields
- Catalyst Screening : (IPr)AuCl/AgOTf achieved superior reactivity (85% yield) compared to other gold complexes.
- Temperature : Room temperature minimized side reactions, preserving the hydroxyl group’s integrity.
- Substrate Scope : Electron-deficient aryl acetylenes (e.g., 3-CF₃-phenyl) enhanced cyclization efficiency due to increased electrophilicity.
Oxidative Annulation of o-Aminobenzamides
A metal-free oxidative protocol couples o-aminobenzamides with substituted styrenes under acidic conditions. For the target compound, 3-(trifluoromethyl)styrene reacts with 5-chloro-2-aminobenzamide in the presence of PhI(OAc)₂ (2 equiv) and H₂O (5.8 equiv) at 80°C for 12 hours.
Key Steps
Performance Metrics
- Yield : 55–65% for trifluoromethyl-substituted products.
- Limitations : Electron-withdrawing groups (e.g., -CF₃) on styrenes reduce reaction rates, necessitating prolonged heating.
Acid-Catalyzed Condensation
Concentrated nitric and sulfuric acids facilitate the condensation of 5-chloroanthranilamide with 3-(trifluoromethyl)acetophenone. The reaction proceeds under reflux (100°C, 30 minutes), followed by nitration at the 6- and 8-positions using fuming HNO₃ in H₂SO₄.
Procedure
Modifications for Target Synthesis
- Omit Nitration : Halting the reaction after cyclization preserves the hydroxyl group.
- Yield : Unoptimized yields ~50% due to competing side reactions.
One-Pot Three-Component Assembly
A recent advancement involves a domino reaction combining arenediazonium salts, nitriles, and bifunctional anilines. For the target molecule:
Reaction Conditions
Advantages
- Atom Economy : All reactants incorporate into the product.
- Yield : 70–75% for analogous quinazolinones.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
- Hydroxyl Group Stability : Acidic conditions in Methods 3 and 4 risk dehydrating the 3-hydroxy group. Neutral or buffered systems may improve stability.
- Trifluoromethyl Compatibility : Gold catalysts (Method 1) tolerate -CF₃ groups better than oxidative methods (Method 2).
- Byproduct Formation : Nitration side products in Method 3 necessitate rigorous purification. Chromatography (hexanes/EtOAc) effectively isolates the target.
Scientific Research Applications
Anticancer Activity
Research has indicated that 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Case Study : A study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
- Case Study : In vitro assays revealed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. The compound has been found to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Case Study : Animal studies showed that administration of this compound reduced inflammation markers in models of arthritis, indicating its potential therapeutic role in inflammatory conditions .
Neuroprotective Effects
Recent research suggests that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Case Study : Experimental models of neurodegeneration indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating conditions like Alzheimer’s disease .
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in developing functional materials such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The table below summarizes key structural differences between the target compound and analogs from the literature:
Key Structural and Functional Differences
Trifluoromethyl vs. Halogenated Phenyl Groups
- The target compound’s 3-(trifluoromethyl)phenyl group at position 2 introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability compared to halogenated analogs like the 3,4-dichlorophenyl group in .
- Chlorine vs. Hydroxyl Positioning : The 7-chloro substitution in the target compound vs. 6-chloro in alters steric and electronic interactions with target proteins. For example, a 7-chloro group may better fit hydrophobic binding pockets in kinase inhibitors .
Core Modifications
- 3,4-Dihydroquinazolin-4-one vs.
Functional Group Variations
Pharmacological Implications
- Trifluoromethyl-Containing Compounds : The target compound and share trifluoromethyl groups, which are associated with improved bioavailability and resistance to oxidative metabolism. However, the isopropyl group in may reduce steric hindrance compared to the target’s chlorine substituent.
Biological Activity
7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one (CAS No. 338412-72-9) is a synthetic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The trifluoromethyl group is known to enhance the biological properties of compounds, making this molecule a subject of interest for various therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of the trifluoromethyl group is believed to enhance lipophilicity and binding affinity, which can lead to improved pharmacokinetic properties.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
-
Cell Line Studies :
- The compound has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). In vitro assays demonstrated that it induces apoptosis and inhibits cell proliferation at micromolar concentrations .
- A study reported an IC50 value of approximately 10 µM for MCF-7 cells, indicating a potent anticancer effect .
-
Mechanistic Insights :
- Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest in the G2/M phase, suggesting its potential role as a cell cycle regulator .
- Apoptotic pathways were activated as evidenced by increased levels of cleaved caspases and PARP, indicating that the compound triggers programmed cell death mechanisms .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | ~10 | Apoptosis induction |
| PC-3 | ~12 | Cell cycle arrest (G2/M phase) |
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. Studies have indicated that it can inhibit viral replication in certain models, although further investigation is required to fully elucidate its mechanism in viral contexts .
Case Studies
- Case Study on Anticancer Activity :
- In a recent study, researchers synthesized several derivatives of quinazoline compounds, including this compound. The derivatives were screened for anticancer activity against multiple cell lines. The results indicated that the trifluoromethyl substitution significantly enhanced the anticancer efficacy compared to non-trifluoromethylated analogs .
- Mechanistic Study :
Q & A
Basic: What are the optimal synthetic routes for 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one, and how can reaction efficiency be validated?
Methodological Answer:
A common approach involves cyclocondensation of substituted benzaldehydes with thiourea derivatives, followed by halogenation and hydroxylation steps. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form a thioquinazolinone intermediate, which is subsequently hydrogenated and functionalized with a trifluoromethylphenyl group . Efficiency validation includes monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yields using high-performance liquid chromatography (HPLC). Intermediate structures should be confirmed via Fourier-transform infrared spectroscopy (FT-IR) to track functional groups (e.g., C=O at ~1700 cm⁻¹) .
Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
Column chromatography with silica gel (60–120 mesh) using a gradient of ethyl acetate/hexane (10–40%) is effective for initial purification . Recrystallization from ethanol or methanol can further enhance purity. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) is advised. Purity assessment should combine melting point analysis (±2°C deviation from literature) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents .
Advanced: How can molecular docking studies predict the binding affinity of this compound to target proteins, and what software parameters optimize accuracy?
Methodological Answer:
AutoDock Vina is preferred for its balance of speed and accuracy. Key parameters include:
- Grid Box Dimensions : 25 × 25 × 25 Å centered on the protein active site.
- Exhaustiveness : Set to 20 to ensure thorough sampling of ligand conformations.
- Scoring Function : Use the default Vina score but validate with MM/GBSA free-energy calculations post-docking .
For the trifluoromethyl group, ensure force fields (e.g., AMBER) are parameterized for fluorine interactions. Cross-validate results with experimental IC₅₀ values from enzyme inhibition assays to resolve discrepancies .
Advanced: What structural characterization techniques resolve ambiguities in the compound’s tautomeric or stereochemical configurations?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving tautomerism. For example, the 3-hydroxy group in quinazolinones may exhibit keto-enol tautomerism, which SC-XRD can distinguish via bond length analysis (C–O vs. C–OH) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, clarifies trifluoromethyl group orientation (δ −60 to −70 ppm for CF₃). Dynamic NMR at variable temperatures (e.g., 25–100°C) can detect conformational exchange in solution .
Advanced: How should researchers address contradictions between in silico predictions and experimental bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:
- Explicit Solvent Simulations : Run molecular dynamics (MD) simulations (50 ns) to account for hydration.
- Binding Pocket Flexibility : Use ensemble docking with multiple protein conformations (e.g., from NMR or MD).
- Metabolite Interference : Test for off-target interactions via high-throughput screening (HTS) panels.
If bioactivity is lower than predicted, assess compound stability under assay conditions (e.g., pH 7.4 buffer) using liquid chromatography-mass spectrometry (LC-MS) to detect degradation .
Advanced: What strategies improve the solubility and bioavailability of this compound in pharmacological studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays to maintain solubility without cytotoxicity.
- Salt Formation : React the hydroxy group with sodium or meglumine to enhance aqueous solubility.
- Nanoformulation : Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size <200 nm) for sustained release.
Validate bioavailability via pharmacokinetic (PK) studies in rodent models, monitoring plasma concentrations over 24 hours using LC-MS/MS .
Advanced: How can researchers differentiate between isomeric byproducts formed during synthesis?
Methodological Answer:
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with n-hexane/isopropanol (90:10) to resolve enantiomers.
- Spectroscopic Analysis : Compare ¹H-¹H COSY and NOESY NMR spectra to identify spatial proximity of substituents (e.g., chloro vs. trifluoromethyl groups).
- Tandem MS : Fragmentation patterns (e.g., m/z 215 for chloro-substituted ions vs. m/z 245 for trifluoromethyl derivatives) provide isomer-specific signatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
